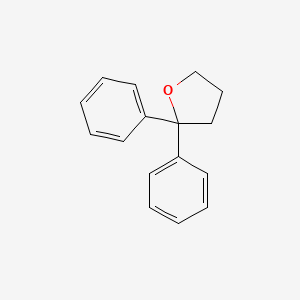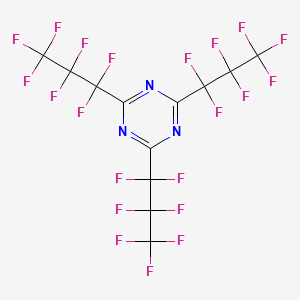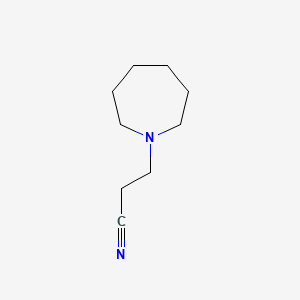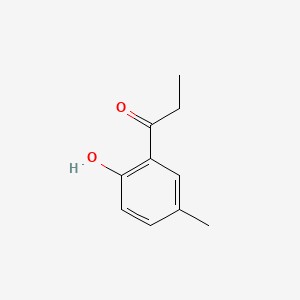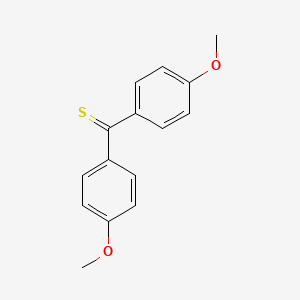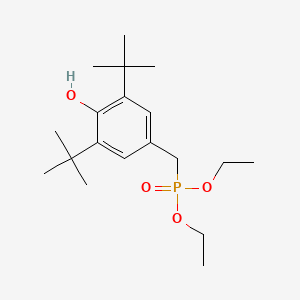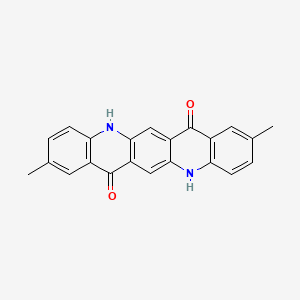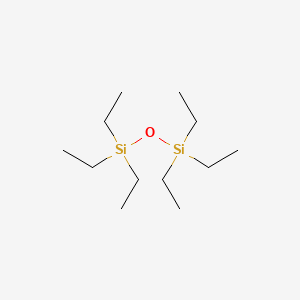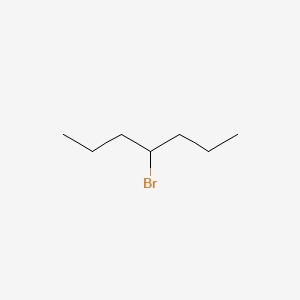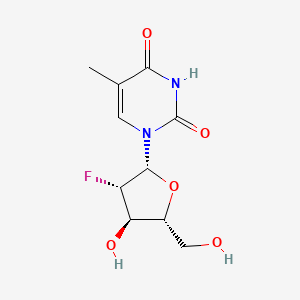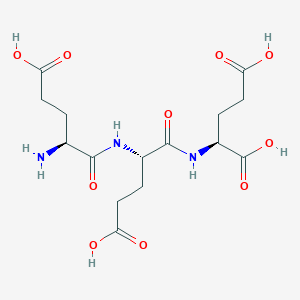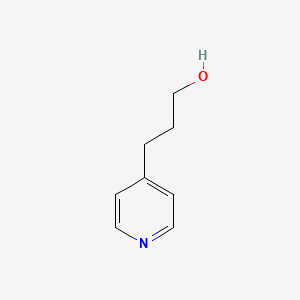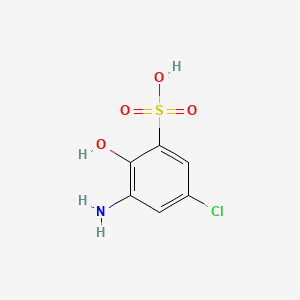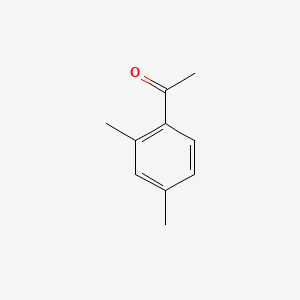
Hexadecylcyclohexane
説明
Synthesis Analysis
The synthesis of cyclohexane derivatives can be complex and requires specific conditions for successful reactions. For instance, the synthesis of bicyclo[2.1.1]hexanes is achieved through a strain-release [2π + 2σ] cycloaddition initiated by energy transfer, which involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . This method could potentially be adapted for the synthesis of hexadecylcyclohexane by choosing appropriate alkenes and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can vary significantly. For example, the structure of 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylenecyclohexane has been determined to adopt a distorted twist-boat conformation, which is energetically more favorable than the chair form . This information is crucial as the molecular structure of hexadecylcyclohexane would influence its physical and chemical properties.
Chemical Reactions Analysis
Cyclohexane derivatives undergo various chemical reactions. The photochemically induced electrocyclic ring-opening reaction of 1,3-cyclohexadiene to 1,3,5-hexatriene is a prototype for many important reactions in chemistry and biological systems . Similarly, hexacyanocyclopropane has been synthesized through the reaction of tetracyanoethylene with tert-butyl hypochlorite . These studies provide a foundation for understanding the reactivity of cyclohexane derivatives, which could be applied to hexadecylcyclohexane.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibits a high molecular dipole due to its facially polarized ring, which is unusual for an aliphatic compound . This suggests that the introduction of different substituents, such as a hexadecyl group, could significantly alter the properties of the cyclohexane ring. Understanding the properties of similar compounds can help predict the behavior of hexadecylcyclohexane in various environments.
科学的研究の応用
Biodegradation and Environmental Impact
- Hexachlorocyclohexane (HCH) Degradation : A microbial consortium was developed to degrade HCH efficiently in water and soil slurry, showcasing the biodegradation potential of HCH under aerobic conditions. This study optimizes parameters like initial HCH concentration and aeration rate for effective degradation (Murthy, Thakur, & Manonmani, 2010).
- Global Fate and Phase-out of α- and β-HCH : Research analyzing the global fate of α- and β-HCH, major components of technical HCH, reveals their persistence in the environment even after phase-out. The study uses a global fate and transport model to understand current levels and predict future trends (Wöhrnschimmel et al., 2012).
Analytical and Detection Methods
- Analytical Profiling in Biological Matrices : A study focused on the characterization and analysis of arylcyclohexylamines in biological samples. This research is crucial for understanding the detection and analytical profiling of cyclohexane-based compounds in different biological matrices (De Paoli et al., 2013).
- Isotope Analysis for Source Fingerprinting : Compound-specific isotope analysis (CSIA) of HCH isomers has been used to distinguish among various HCH sources and evaluate in situ biodegradation in contaminated groundwater (Chartrand et al., 2015).
Environmental Remediation
- Electrochemically Activated Persulfates for HCH Remediation : Research demonstrates the use of persulfate-based oxidants, activated by electrochemical processes, for treating HCH-impacted groundwater and soil. This innovative approach offers a feasible methodology for environmental remediation of HCH contaminants (Wacławek et al., 2015).
- Phytoremediation Potential of Native Plant Species : A study at a contaminated urban site in Turda, Romania, identified nativeplant species capable of phytoremediating soils contaminated with HCH. This approach highlights the potential of using spontaneous vegetation for the recovery and pollutant uptake of HCH-contaminated sites (Balázs et al., 2018).
Health and Environmental Safety
- Persistence and Toxicity of HCH : A comprehensive review of the persistence, toxicity, and methods for decontaminating HCH, an organochlorine insecticide. This paper discusses the environmental and health impacts of HCH and highlights the importance of its bioremediation (Nayyar et al., 2014).
Chemical Properties and Reactions
- Hydroboration of Alkenes : Research into the treatment of alkenes, including cyclohexyl-based compounds, with N-heterocyclic carbene-derived borane, provides insights into the chemical properties and reactions of cyclohexane-based compounds. This study contributes to understanding the chemistry of such compounds in synthetic applications (Prokofjevs et al., 2012).
Biodegradation Mechanisms
- Biodegradation of Lindane (γ-HCH) : This review focuses on the biodegradation and bioremediation of lindane, a widely used organochlorine pesticide. It provides an overview of lindane-degrading microbes, their metabolic pathways, and the potential for microbial remediation of lindane-contaminated environments (Zhang et al., 2020).
Environmental Impact and Risk Assessment
- Hexachlorocyclohexanes in Chinese Agricultural Soils : This study provides an assessment of hexachlorocyclohexanes in Chinese agricultural soils, including their concentrations, environmental influences, and associated human health risks. This research is crucial for understanding the environmental impact of these compounds at a national scale (Niu et al., 2013).
特性
IUPAC Name |
hexadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBFNBZAZZTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075068 | |
| Record name | Cyclohexane, hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane, hexadecyl- | |
CAS RN |
6812-38-0 | |
| Record name | n-Hexadecylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



